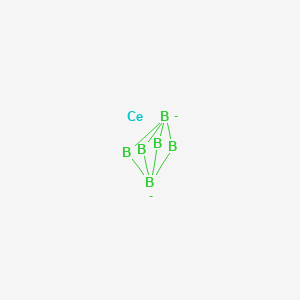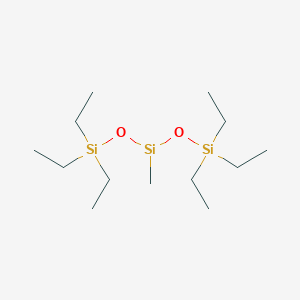
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane is a chemical compound with the molecular formula C13H34O2Si3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane consists of 13 carbon atoms, 34 hydrogen atoms, 2 oxygen atoms, and 3 silicon atoms . The molecular weight of this compound is 306.66 .Physical And Chemical Properties Analysis
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane is a liquid at room temperature . It has a boiling point of 81-82°C at 1 atm , a density of 0.8696 , and a refractive index of 1.427 .Applications De Recherche Scientifique
Synthesis of UV-Curable Oligomers
The compound can be used in the synthesis of UV-curable oligomers. For instance, it has been used in the synthesis of 1,1,3,3,5,5-hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane (HMBEMOPTS), a novel UV-curable oligomer . The photosensitivity of HMBEMOPTS is better than the ordinary oxetane .
Preparation of Cationic UV-Curable Systems
It can be mixed with bisphenol A type epoxy resin E-51 to prepare a cationic UV-curable system . Triarylsulfonium hexafluoroantimonate (UV-6976) is used as a cationic photoinitiator .
Enhancement of Mechanical Properties
The mechanical tests of coating films prove that when the mass fraction of HMBEMOPTS is 50%, the mechanical properties of the curing system are the best . The impact strength of the UV-curable films is measured to be 40 kg·cm and the flexibility is 2 mm .
Improvement of Photosensitivity and Flexibility
The experimental results show that HMBEMOPTS can effectively improve photosensitivity and flexibility of the photosensitive resin .
Aromatic C-H Silylation of Arenes
1,1,1,3,5,5,5-Heptamethyltrisiloxane, a closely related compound, can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst .
6. Synthesis of Agricultural Adjuvants and Sensory Performance Enhancers 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, synthesized from 1,1,1,3,5,5,5-Heptamethyltrisiloxane, is used as an agricultural adjuvant and sensory performance enhancer in cosmetic formulations .
Safety and Hazards
Propriétés
InChI |
InChI=1S/C13H33O2Si3/c1-8-17(9-2,10-3)14-16(7)15-18(11-4,12-5)13-6/h8-13H2,1-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHPIHKEDLELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)O[Si](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

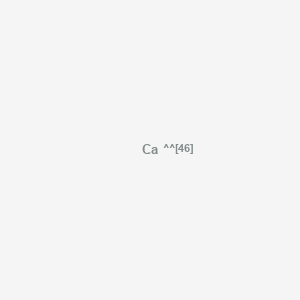

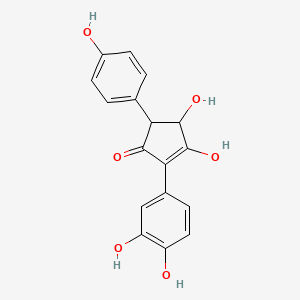

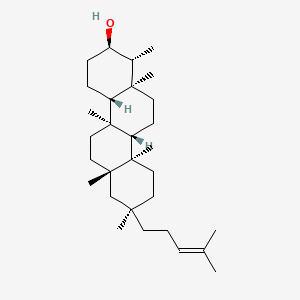
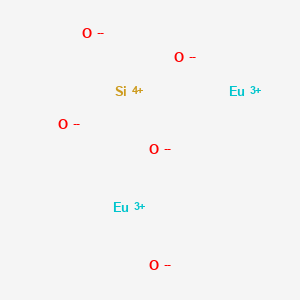
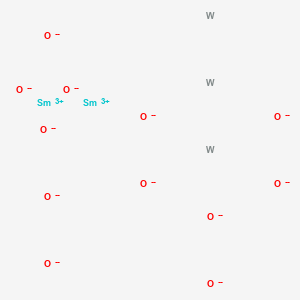
![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)



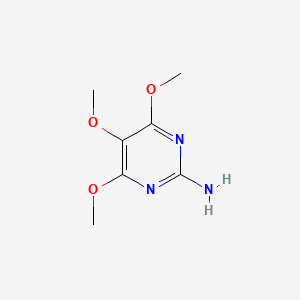
![1,1'-[Peroxybis(carbonyloxy)]bis(4-chlorobutane)](/img/structure/B576859.png)
